molecular formula C14H10ClNO3 B102065 2-(Benzoylamino)-6-chlorobenzoic acid CAS No. 19407-43-3

2-(Benzoylamino)-6-chlorobenzoic acid

Cat. No. B102065
CAS RN: 19407-43-3
M. Wt: 275.68 g/mol
InChI Key: CRAWHLUGVSBAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Benzoylamino)-6-chlorobenzoic acid” is a derivative of benzoic acid, which is a common component in a wide range of chemical reactions . It likely contains an amine group attached to the benzene moiety .


Synthesis Analysis

While specific synthesis methods for “2-(Benzoylamino)-6-chlorobenzoic acid” are not available, similar compounds such as 2-amino benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity . The synthesis of these compounds often involves complex chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-(Benzoylamino)-6-chlorobenzoic acid” would likely be determined by techniques such as FT-IR, NMR, and elemental analysis . These techniques provide information about the functional groups present in the molecule and their spatial arrangement .


Chemical Reactions Analysis

The chemical reactions of “2-(Benzoylamino)-6-chlorobenzoic acid” would likely involve its amine and carboxyl groups. Amines are known to participate in a wide range of reactions, including condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzoylamino)-6-chlorobenzoic acid” would likely be similar to those of other benzoic acid derivatives. These compounds are typically crystalline solids with high melting points .

Scientific Research Applications

Anti-Inflammatory and Anti-Platelet Aggregation Agents

2-Benzoylamino-6-chlorobenzoic acid and its derivatives have shown promising results in inhibiting platelet aggregation and superoxide anion generation. For example, certain derivatives exhibited potent inhibitory effects on arachidonic acid-induced platelet aggregation, with some compounds being more effective than aspirin. Additionally, some derivatives demonstrated strong effects on neutrophil superoxide generation, suggesting potential as anti-inflammatory and anti-platelet agents (Hsieh et al., 2007).

Inhibitors of Adenovirus Replication

Research has identified 2-[2-(benzoylamino)benzoylamino]benzoic acid as a potent and non-toxic compound against adenoviral replication. Subsequent modifications to this compound enhanced its potency, with certain structural patterns and the presence of a carboxylic acid group being favorable for antiadenoviral activity (Öberg et al., 2012).

Thermodynamic Study in Pharmaceutical Research

In pharmaceutical research, benzoic acid and chlorobenzoic acids, including 2-, 3-, and 4-chlorobenzoic acid, are model compounds. Their phase behavior with water and organic solvents is crucial for process design. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) was used to model the phase behavior of solutions containing these acids, aiding in understanding solubility and stability (Reschke et al., 2016).

Antimicrobial Activity

Certain 2-chlorobenzoic acid derivatives have been synthesized and shown to possess significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli. These compounds' antibacterial and antifungal activities were influenced by their topological parameters (Mehta et al., 2013).

Future Directions

The future directions for research on “2-(Benzoylamino)-6-chlorobenzoic acid” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its antimicrobial activity, its potential use in the synthesis of other compounds, and its environmental impact .

properties

IUPAC Name

2-benzamido-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-10-7-4-8-11(12(10)14(18)19)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAWHLUGVSBAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348610
Record name 2-(benzoylamino)-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzoylamino)-6-chlorobenzoic acid

CAS RN

19407-43-3
Record name 2-(Benzoylamino)-6-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19407-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzoylamino)-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzoylamino)-6-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzoylamino)-6-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Benzoylamino)-6-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzoylamino)-6-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Benzoylamino)-6-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzoylamino)-6-chlorobenzoic acid

Citations

For This Compound
1
Citations
PW Hsieh, TL Hwang, CC Wu, SZ Chiang, CI Wu… - Bioorganic & medicinal …, 2007 - Elsevier
Forty-seven 2-benzoylaminobenzoic esters were synthesized and evaluated in anti-platelet aggregation, inhibition of superoxide anion generation, and inhibition of neutrophil elastase …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.